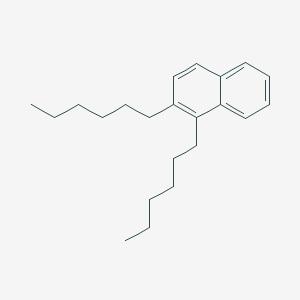
1,2-Dihexylnaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dihexylnaphthalene is an organic compound with the molecular formula C22H32. It belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons consisting of two fused benzene rings. This compound is characterized by the presence of two hexyl groups attached to the naphthalene core at the 1 and 2 positions .
準備方法
The synthesis of 1,2-Dihexylnaphthalene typically involves the alkylation of naphthalene with hexyl halides in the presence of a strong base. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with hexyl chloride in the presence of aluminum chloride as a catalyst. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial production methods may vary, but they generally follow similar principles of alkylation, utilizing large-scale reactors and optimized conditions to maximize efficiency and minimize by-products.
化学反応の分析
1,2-Dihexylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives using reagents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogenation, nitration, and sulfonation are possible.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields naphthoquinones, while reduction produces dihydro derivatives.
科学的研究の応用
1,2-Dihexylnaphthalene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.
Industry: This compound is utilized in the production of specialty chemicals, dyes, and polymers
作用機序
The mechanism of action of 1,2-Dihexylnaphthalene involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, influencing cellular processes. The exact pathways depend on the specific application and the derivative used. For example, its antimicrobial activity may involve disrupting bacterial cell membranes or inhibiting essential enzymes .
類似化合物との比較
1,2-Dihexylnaphthalene can be compared with other naphthalene derivatives, such as:
1,2-Dimethylnaphthalene: Similar in structure but with methyl groups instead of hexyl groups, leading to different physical and chemical properties.
1,2-Dihydroxynaphthalene: Contains hydroxyl groups, making it more reactive in oxidation and reduction reactions.
1,2-Dichloronaphthalene: Substituted with chlorine atoms, which significantly alters its reactivity and applications
特性
CAS番号 |
100766-33-4 |
|---|---|
分子式 |
C22H32 |
分子量 |
296.5 g/mol |
IUPAC名 |
1,2-dihexylnaphthalene |
InChI |
InChI=1S/C22H32/c1-3-5-7-9-13-19-17-18-20-14-11-12-16-22(20)21(19)15-10-8-6-4-2/h11-12,14,16-18H,3-10,13,15H2,1-2H3 |
InChIキー |
VOMPMOXLDNRRRY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=C(C2=CC=CC=C2C=C1)CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


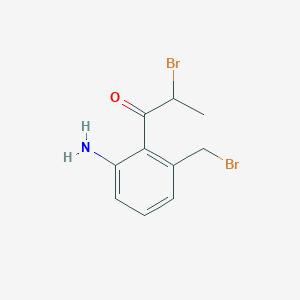



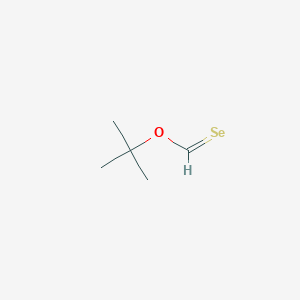
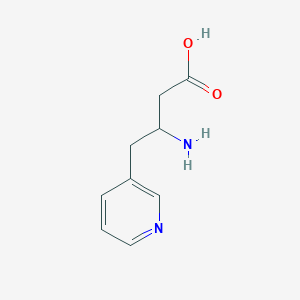
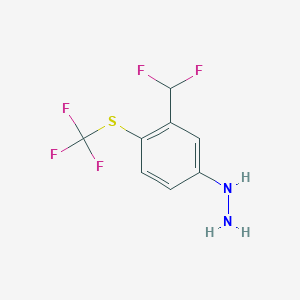
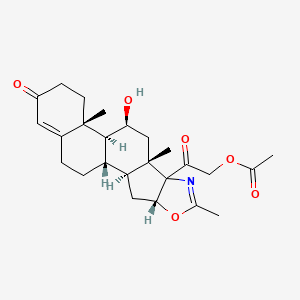
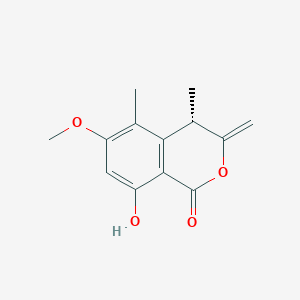
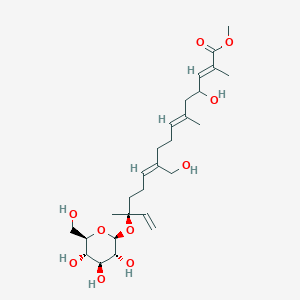
![(4-fluorophenyl) N-[(3S,4R)-4-(3,4-dichlorophenyl)-1-[1-(1-methylcyclopropanecarbonyl)piperidine-4-carbonyl]pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B14074599.png)


![9,9'-(Oxybis([1,1'-biphenyl]-4',3-diyl))bis(9H-carbazole)](/img/structure/B14074604.png)
